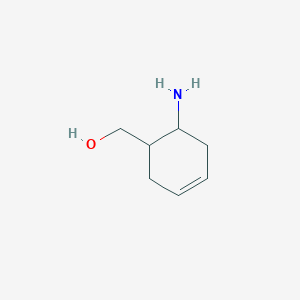

(6-Aminocyclohex-3-en-1-yl)methanol

Description

Contextualization within Cyclohexene (B86901) and Aminocyclohexanol Derivative Research

The study of cyclohexene derivatives is a mature field of research, with these scaffolds appearing in numerous natural products and synthetic compounds. The inherent reactivity of the double bond in the cyclohexene ring allows for a variety of chemical transformations, making it a versatile starting material for organic synthesis. Research has shown that oxygenated cyclohexene derivatives, for instance, are found in various plant species and can exhibit biological activities. acs.org

Similarly, aminocyclohexanol derivatives are of great interest due to their prevalence in biologically active molecules and their utility as chiral ligands in asymmetric catalysis. These compounds are key components in a range of pharmaceuticals, including agents with anticancer and mucolytic properties. The combination of an amino group and a hydroxyl group on a cyclohexane (B81311) ring provides multiple points for chemical modification and can impart specific stereochemical control in reactions. The synthesis and application of various aminocyclohexanol isomers, such as cis- and trans-3-aminocyclohexanols and 4-aminocyclohexanol, are well-documented areas of research. mdpi.com

(6-Aminocyclohex-3-en-1-yl)methanol uniquely combines the structural features of both cyclohexene and aminocyclohexanol derivatives. This positions it as a potentially valuable intermediate for the synthesis of novel compounds that could draw upon the established bioactivity and chemical utility of both parent classes of molecules.

Systematic Nomenclature and Representation of this compound in Scholarly Literature

The systematic naming and representation of this compound are crucial for its unambiguous identification in chemical literature and databases. The compound exists as different stereoisomers, which are distinguished by the relative orientation of the amino and methanol (B129727) groups. The primary forms are the cis and trans isomers, each of which is a racemic mixture of enantiomers.

The table below details the key identifiers for the various forms of this compound.

| Compound Name | Isomer | CAS Number | Molecular Formula |

| This compound | Racemic mixture | 191803-49-3 | C₇H₁₃NO |

| rel-((1R,6S)-6-aminocyclohex-3-en-1-yl)methanol | cis | 98769-56-3 | C₇H₁₃NO |

| cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride | cis (hydrochloride salt) | Not Available | C₇H₁₃NO·HCl |

| trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride | trans (hydrochloride salt) | Not Available | C₇H₁₃NO·HCl |

| [(1R,6R)-6-aminocyclohex-3-en-1-yl]methanol | A specific enantiomer | 98769-57-4 | C₇H₁₃NO |

This table is generated based on data from chemical suppliers and databases. bldpharm.comchiralen.comsigmaaldrich.comchemsrc.com

The representation of these structures in scientific literature often utilizes SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier) strings to provide a machine-readable format. For instance, the trans hydrochloride salt is represented by the InChI string InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7+;/m0./s1. sigmaaldrich.com

Historical Overview of Research Involving the this compound Scaffold

A specific historical research timeline for this compound is not readily apparent in published academic literature. Its presence in the catalogs of chemical suppliers suggests its primary role as a building block for synthesis rather than a target molecule of extensive independent study.

The broader history of related structures, however, provides a rich context. The synthesis of cyclohexane derivatives has been a fundamental aspect of organic chemistry for over a century. acs.org Research into aminocyclohexanols gained significant traction with the discovery of their utility in medicinal chemistry, for example, in the development of analgesics. nih.gov The ability to synthesize specific stereoisomers of these compounds has been a key focus, enabling the exploration of structure-activity relationships.

More recently, the development of catalytic methods for the synthesis of aminocyclohexanols and their derivatives has been an active area of research. These methods often aim to produce enantiomerically pure compounds for use as chiral ligands or as key intermediates in the synthesis of complex pharmaceuticals. While direct research on this compound is limited, the established importance of the aminocyclohexanol and cyclohexene motifs ensures that it remains a compound of interest for synthetic chemists exploring new molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

(6-aminocyclohex-3-en-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLMSKCXLLFJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 6 Aminocyclohex 3 En 1 Yl Methanol

De Novo Synthesis Strategies for (6-Aminocyclohex-3-en-1-yl)methanol

The construction of the this compound core from acyclic or simple cyclic precursors is a key focus of synthetic efforts. The Diels-Alder reaction stands out as a powerful and convergent strategy for forming the requisite cyclohexene (B86901) ring system with control over the initial placement of functional group handles. nih.govnih.govresearchgate.netmdpi.com

A hypothetical yet rational de novo synthesis could involve a [4+2] cycloaddition between a diene bearing a protected amine or a precursor functionality and a dienophile containing a protected hydroxymethyl group. For instance, a 1-amino-substituted diene could react with a dienophile like acrolein, followed by reduction of the aldehyde and deprotection steps. The versatility of the Diels-Alder reaction allows for the construction of complex molecular architectures and has been exploited by chemists to construct a large variety of natural products and other complex molecules. nih.gov The reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile to form a six-membered ring. mdpi.com

The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by narrowing the HOMO-LUMO gap between the reactants. mdpi.com Doubly activated dienes, such as 1-alkoxy-1-amino-1,3-butadienes, are particularly reactive and undergo Diels-Alder reactions under mild conditions with a variety of dienophiles, providing excellent regioselectivity. nih.gov The resulting cycloadducts, containing a protected amine and a handle for the alcohol, can then be elaborated to the target molecule.

Achieving enantiopure forms of this compound is critical for many of its potential applications, particularly in pharmacology. Asymmetric synthesis strategies are therefore of paramount importance. These can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods.

One powerful approach involves the use of chiral catalysts in the key ring-forming step. For example, catalytic enantioselective Diels-Alder reactions can provide optically active six-membered rings. mdpi.com The coordination of chiral ligands to Lewis acid metal derivatives is a common strategy for achieving enantioselective electrophilic catalysis. mdpi.com

Another strategy involves the asymmetric functionalization of a pre-existing prochiral cyclohexene derivative. For instance, an asymmetric aminohydroxylation reaction could install both the amine and alcohol functionalities simultaneously with high stereocontrol. While not specific to this exact molecule, the asymmetric synthesis of related compounds like cis-1-amino-1-phenylcyclohexan-2-ol has been described, demonstrating the feasibility of achieving high stereocontrol in cyclohexyl systems. princeton.edu

Enzymatic reactions offer a highly selective method for asymmetric synthesis. Multi-enzyme cascade reactions can be designed to perform regiospecific C-H amination on cyclic scaffolds. nih.gov For example, a system composed of a P450 monooxygenase, an alcohol dehydrogenase, and a transaminase can convert a simple cyclic terpene into a specific chiral amine. nih.gov Such a biocatalytic approach could be envisioned for the late-stage functionalization of a cyclohexene precursor to introduce the amine group with high enantioselectivity.

Beyond enantioselectivity, controlling the relative stereochemistry (diastereoselectivity) of the amine and hydroxymethyl groups (cis vs. trans) is crucial. The Diels-Alder reaction itself is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. This allows for the synthesis of specific diastereomers by choosing the appropriate cis or trans dienophile.

For existing cyclic systems, stereoselective reductions or additions can be employed. For example, the reduction of a ketone precursor can be directed by existing stereocenters on the ring to favor the formation of one diastereomeric alcohol. Similarly, the introduction of the amine group via nucleophilic substitution or reductive amination can be influenced by the steric and electronic environment of the cyclohexene ring.

The synthesis of related 1,3-amino alcohols has been achieved with high diastereoselectivity through palladium-catalyzed cyclization of trichloroacetimidates, which favors the formation of the thermodynamic 4,6-cis-isomers. researchgate.net This highlights how transition metal catalysis can be a powerful tool for controlling diastereoselectivity in the synthesis of substituted cyclohexanes.

Precursor Compounds and Intermediate Transformations in this compound Synthesis

Table 1: Potential Precursors for Diels-Alder Synthesis

| Precursor Type | Example Compound | Role |

| Diene | 1-(tert-Butoxycarbonylamino)-1,3-butadiene | Provides the amine functionality (protected) and four carbons of the cyclohexene ring. |

| Dienophile | 2-(Bromomethyl)acrylate | Provides the hydroxymethyl precursor and two carbons of the cyclohexene ring. |

| Diene | 1-Methoxy-3-((trimethylsilyl)oxy)-1,3-butadiene (Danishefsky's diene) | A highly reactive diene that leads to a cyclohexenone intermediate after hydrolysis. |

| Dienophile | Acrolein | A simple dienophile that introduces an aldehyde handle for conversion to the alcohol. |

Following the initial cycloaddition, a series of intermediate transformations are necessary to arrive at the final product. These typically include:

Hydrolysis: In cases where enol ether or enamine cycloadducts are formed, acidic hydrolysis is used to unmask a ketone or aldehyde. nih.gov

Reduction: Carbonyl groups (ketones or aldehydes) are reduced to the corresponding alcohol, often using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent can influence the stereochemical outcome.

Protection/Deprotection: The amine and alcohol functionalities are often masked with protecting groups (e.g., Boc for the amine, silyl (B83357) ethers for the alcohol) to prevent undesired side reactions during the synthesis. These groups are removed in the final steps.

Functional Group Interconversion: An azide (B81097) or nitro group might be used as a precursor to the amine, which is then reduced in a later step. Similarly, a carboxylic acid or ester can be reduced to the primary alcohol.

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Selectivity

Optimizing reaction conditions is critical for maximizing the efficiency of any synthetic route. Key parameters that are often tuned include temperature, solvent, catalyst loading, and reactant concentrations.

For C-H amination reactions, which could be a key step in installing the amine group, the choice of catalyst and additives is crucial. For instance, in cobalt-porphyrin catalyzed C-H amination, the addition of di-tert-butyl dicarbonate (B1257347) (Boc2O) can significantly enhance the reaction rate by preventing product inhibition. sigmaaldrich.com

Table 2: Parameters for Optimization in a Biocatalytic Amination Step

| Parameter | Range/Options | Effect on Reaction | Reference |

| pH | 6.0 - 9.0 | Enzyme activity and stability | nih.gov |

| Temperature | 25 - 45 °C | Reaction rate and enzyme stability | nih.gov |

| Amine Donor | Isopropylamine, Alanine, 2-Pentanamine | Can shift equilibrium and affect conversion | nih.gov |

| Enzyme Loading | 0.1 - 1.0 U/mL | Reaction rate | nih.gov |

| Cofactor Concentration | Varies | Essential for dehydrogenase/reductase activity | nih.gov |

These principles of optimization, whether in traditional organic synthesis or biocatalysis, are directly applicable to the synthesis of this compound to ensure high yields, purity, and the desired stereoselectivity.

Derivatization Reactions of the this compound Core

The bifunctional nature of this compound allows for a wide range of derivatization reactions, enabling its use as a scaffold for creating diverse chemical libraries.

The primary amine is a versatile functional group that can undergo numerous transformations. These reactions are fundamental for incorporating the this compound core into larger molecules or for modifying its properties.

Acylation: The amine can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a common method for attaching a wide variety of substituents.

Alkylation: The amine can be alkylated with alkyl halides to form secondary or tertiary amines. Reductive amination with aldehydes or ketones provides a controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

Derivatization for Analysis: For analytical purposes, such as HPLC with fluorescence detection, primary amines are often derivatized. Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react under mild conditions to form stable, highly fluorescent derivatives.

Table 3: Common Derivatization Reactions of the Primary Amine

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride | Amide |

| Alkylation (Reductive Amination) | Acetone, NaBH3CN | Isopropylamine (Secondary Amine) |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

| Analytical Derivatization | DMQC-OSu | Fluorescent quinoline-tagged amine |

These transformations underscore the utility of this compound as a versatile synthetic intermediate, with the primary amine serving as a key handle for molecular elaboration.

Chemical Modifications at the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for various chemical modifications. As a nucleophile, the oxygen atom can attack electrophilic species, while the carbon to which it is attached is electrophilic. youtube.commsu.edu These reactions allow for the introduction of diverse functional groups, altering the molecule's physical and chemical properties. Key transformations include esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. msu.edu These reactions are typically catalyzed by an acid or a base. The esterification introduces an acyl group, which can serve as a protecting group or modulate the biological activity of the parent molecule.

Etherification: Formation of an ether linkage is another common modification. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard method. msu.edu This reaction introduces an alkyl or aryl group, increasing the lipophilicity of the molecule.

Oxidation: Controlled oxidation of the primary alcohol can yield either the corresponding aldehyde, (6-aminocyclohex-3-en-1-yl)carbaldehyde, or be further oxidized to the carboxylic acid, 6-aminocyclohex-3-ene-1-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used for the synthesis of the aldehyde, while stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) lead to the carboxylic acid.

| Reaction Type | Reagent(s) | Product Functional Group | General Significance |

| Esterification | Carboxylic Acid (acid catalyst) or Acyl Chloride/Anhydride (base) | Ester | Protection of hydroxyl group, modification of properties. msu.edu |

| Etherification | NaH, followed by Alkyl Halide (e.g., R-Br) | Ether | Increases lipophilicity, introduces new substituents. msu.edu |

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde | Forms a key synthetic intermediate for further C-C bond formation. |

| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO₄), Jones Reagent | Carboxylic Acid | Introduces an acidic functional group. |

Electrophilic and Nucleophilic Additions to the Cyclohexene Double Bond

The carbon-carbon double bond in the cyclohexene ring is a region of high electron density, making it susceptible to attack by electrophiles. chemguide.co.uklibretexts.orgsavemyexams.com Nucleophilic addition is less common for an unactivated alkene of this type but can occur under specific conditions or if the double bond is suitably activated. bham.ac.uk

Electrophilic Additions: These are characteristic reactions of alkenes. libretexts.org The reaction proceeds through an initial attack by an electrophile on the π-system of the double bond, typically forming a carbocation intermediate which is then attacked by a nucleophile. libretexts.orgyoutube.com

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a dihalogenated cyclohexane (B81311) derivative. pnrjournal.com The reaction typically proceeds via a cyclic halonium ion intermediate, leading to trans addition of the two halogen atoms. chemguide.co.uk

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. However, in a symmetrical environment like cyclohexene, this regioselectivity is not a primary concern until considering the influence of the existing substituents. The reaction yields a halogenated aminocyclohexylmethanol. libretexts.org

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netyoutube.com In molecules with directing groups like hydroxyls and amines, the stereochemical outcome of the epoxidation can be influenced by hydrogen bonding between the reagent and the substrate. researchgate.netox.ac.uk For instance, in the epoxidation of trans-4-aminocyclohex-2-en-1-ol derivatives, both the hydroxyl and the (protonated) amino group can direct the m-CPBA, leading to a competition between pathways and the formation of diastereomeric epoxide products. researchgate.netox.ac.uk The resulting epoxide is a valuable intermediate for further reactions, such as ring-opening with nucleophiles to generate highly functionalized aminocyclitols. nih.gov

Nucleophilic Additions: Direct nucleophilic attack on an unactivated alkene is generally unfavorable. However, such reactions can be facilitated if the double bond is conjugated with an electron-withdrawing group (a Michael acceptor), which is not the case for this compound. bham.ac.uk Therefore, nucleophilic additions to the double bond of this specific compound are not a primary reaction pathway without prior modification to activate the alkene.

| Addition Type | Reagent(s) | Intermediate/Key Feature | Product Type |

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | trans-Dihalo-(aminocyclohexyl)methanol |

| Hydrohalogenation | HBr, HCl | Carbocation intermediate | Halo-(aminocyclohexyl)methanol libretexts.org |

| Epoxidation | m-CPBA | Peroxy acid concerted mechanism | (Amino-epoxycyclohexyl)methanol researchgate.netyoutube.comox.ac.uk |

| Dihydroxylation | OsO₄ (catalytic), NMO; or cold, dilute KMnO₄ | Osmate ester intermediate | (Amino-cyclohexanetriol)methanol |

Stereochemical Investigations and Conformational Analysis of 6 Aminocyclohex 3 En 1 Yl Methanol

Identification and Characterization of Enantiomeric and Diastereomeric Forms

The structure of (6-aminocyclohex-3-en-1-yl)methanol features two chiral centers at the C1 and C6 positions of the cyclohexene (B86901) ring. This results in the possibility of four stereoisomers, which exist as two pairs of enantiomers. These stereoisomers are classified as diastereomers of one another. The relative configuration of the amino and methanol (B129727) substituents determines whether the isomer is cis or trans.

Cis Isomers: In the cis configuration, the amino and hydroxymethyl groups are on the same side of the cyclohexene ring. This configuration can exist as a pair of enantiomers: (1R,6S)-(6-aminocyclohex-3-en-1-yl)methanol and (1S,6R)-(6-aminocyclohex-3-en-1-yl)methanol.

Trans Isomers: In the trans configuration, the amino and hydroxymethyl groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,6R)-(6-aminocyclohex-3-en-1-yl)methanol and (1S,6S)-(6-aminocyclohex-3-en-1-yl)methanol.

The characterization of these individual stereoisomers would typically involve a combination of spectroscopic and chiroptical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) by analyzing coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect). Chiroptical methods, such as optical rotation measurements and circular dichroism, are essential for distinguishing between enantiomers. Final, unambiguous assignment of the absolute configuration of each stereoisomer would necessitate X-ray crystallography of a single crystal or chemical correlation to a compound of known absolute stereochemistry.

| Stereoisomer | Relationship | Relative Configuration |

| (1R,6S) and (1S,6R) | Enantiomers | cis |

| (1R,6R) and (1S,6S) | Enantiomers | trans |

| cis and trans isomers | Diastereomers | - |

Chiral Resolution Techniques for this compound Stereoisomers

The separation of the stereoisomers of this compound is a critical step to obtain enantiomerically pure compounds. While specific protocols for this compound are not readily found in the literature, standard methodologies for the resolution of chiral amines and alcohols can be applied.

Classical resolution via diastereomeric salt formation is a common and effective method for separating enantiomers of amino compounds. This technique involves reacting the racemic mixture of this compound with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent neutralization of the separated salts would yield the individual enantiomers of the amino alcohol.

Potential Chiral Resolving Acids:

Tartaric acid

Mandelic acid

Camphorsulfonic acid

Dibenzoyltartaric acid

The efficiency of such a resolution is highly dependent on the choice of resolving agent and the crystallization solvent, often requiring empirical optimization.

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds. Other potential CSPs include those based on cyclodextrins, proteins, or synthetic chiral polymers. The choice of the mobile phase and the specific type of CSP would be critical for achieving baseline separation of the enantiomers. This technique can be applied on both an analytical scale (e.g., High-Performance Liquid Chromatography - HPLC) to determine enantiomeric purity and on a larger, preparative scale to isolate pure enantiomers.

Conformational Preferences and Dynamics of the Cyclohexene Ring in Solution and Solid State

The cyclohexene ring in this compound adopts a half-chair conformation. In this conformation, the substituents can occupy either axial or equatorial positions. The conformational equilibrium is dictated by the steric and electronic interactions of the substituents with the ring.

For monosubstituted cyclohexanes, it is well-established that substituents generally prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. beilstein-journals.org In the case of this compound, the conformational preference will be a balance of the steric demands of the amino and hydroxymethyl groups.

In the cis isomers, one substituent will be axial and the other equatorial, or vice-versa, in the two interconverting half-chair conformations. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position. In the trans isomers, both substituents can be equatorial (diequatorial) or both can be axial (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of the highly unfavorable 1,3-diaxial interactions. rsc.org

The conformational preferences in solution can be investigated using NMR spectroscopy, by analyzing coupling constants and, in some cases, through variable temperature studies to probe the dynamics of ring inversion. In the solid state, the conformation is fixed and can be determined with high precision by X-ray crystallography.

| Isomer | Likely Preferred Conformation | Reasoning |

| cis-(6-Aminocyclohex-3-en-1-yl)methanol | Half-chair with the bulkier substituent in the equatorial position. | Minimization of 1,3-diaxial strain. |

| trans-(6-Aminocyclohex-3-en-1-yl)methanol | Diequatorial half-chair conformation. | Avoidance of significant steric strain from diaxial interactions. rsc.org |

Influence of Stereochemistry on Intermolecular Interactions and Reactivity

The stereochemistry of this compound has a profound impact on its physical properties and chemical reactivity. The spatial arrangement of the amino and hydroxymethyl groups influences how the molecule interacts with itself and with other molecules.

Intermolecular Interactions: The ability to form intermolecular hydrogen bonds will be affected by the stereochemistry. For instance, the cis and trans diastereomers will pack differently in a crystal lattice, leading to different melting points and solubilities. The specific arrangement of the functional groups in each enantiomer will also govern its interaction with other chiral molecules, such as enzymes or chiral catalysts.

Reactivity: The reactivity of the amino and hydroxyl groups can be influenced by their stereochemical environment. For example, an axial substituent may be more sterically hindered to attack by a bulky reagent than an equatorial one. Furthermore, intramolecular reactions, such as the formation of a cyclic product involving both the amino and hydroxyl groups, would be highly dependent on the relative stereochemistry. A cis arrangement might facilitate such a cyclization, whereas it might be impossible for a trans isomer. In the context of asymmetric synthesis, the specific stereochemistry of this compound, if used as a chiral auxiliary or ligand, would be critical in determining the stereochemical outcome of a reaction. nih.gov

Mechanistic Studies and Reaction Kinetics Involving 6 Aminocyclohex 3 En 1 Yl Methanol

Kinetic Analysis of Transformation Reactions and Derivatization Pathways

A thorough review of scientific databases indicates that no specific kinetic data for the transformation or derivatization reactions of (6-Aminocyclohex-3-en-1-yl)methanol has been published. Kinetic analysis, which would involve determining reaction rates, rate constants, and reaction orders, is crucial for optimizing reaction conditions and understanding the factors that influence the speed of its chemical transformations. The absence of such data limits a quantitative understanding of its reactivity. While kinetic assays are mentioned in contexts where this molecule is a precursor, the assays pertain to the biological activity of the final products, not the chemical kinetics of the intermediate steps involving this compound. google.com

Application of Isotopic Labeling for Mechanistic Probing (e.g., Deuterium, Carbon-13, Nitrogen-15)

The use of isotopic labeling is a powerful technique for probing reaction mechanisms. By replacing atoms such as hydrogen, carbon, or nitrogen with their heavier isotopes (D, ¹³C, ¹⁵N), chemists can trace the fate of atoms throughout a reaction, providing invaluable insights into bond-forming and bond-breaking steps. While the general utility of isotopic labeling, for example with deuterium, is recognized in metabolic studies of drug compounds derived from various precursors, there is no specific documented application of this technique to elucidate the reaction mechanisms of this compound itself. google.com

Characterization of Transition States and Intermediates in Reactions

The characterization of transient species such as transition states and reaction intermediates is a cornerstone of mechanistic chemistry, often relying on a combination of spectroscopic methods and computational chemistry. There is no available literature that reports on the experimental or computational characterization of transition states or intermediates in reactions involving this compound. Such studies would provide a more profound understanding of the energy landscape of its reactions and the precise pathways through which transformations occur.

Role of 6 Aminocyclohex 3 En 1 Yl Methanol As a Versatile Synthetic Building Block

Incorporation into Complex Organic Architectures and Macrocycles

The dual functionality of (6-aminocyclohex-3-en-1-yl)methanol, featuring both an amino group and a hydroxyl group, makes it an ideal candidate for the construction of complex organic molecules and macrocyclic structures. The amine and alcohol can act as nucleophiles, enabling reactions with various electrophiles to build larger molecular frameworks. For instance, the amine can readily form amide bonds with carboxylic acids, while the alcohol can form ester linkages.

This bifunctionality is particularly advantageous in the synthesis of macrocycles. By reacting this compound with linking agents that possess two electrophilic sites, such as diacyl chlorides or diisocyanates, macrocyclization can be achieved. The inherent rigidity of the cyclohexene (B86901) ring within the building block can impart a degree of pre-organization to the resulting macrocycle, which can be beneficial for applications in areas like molecular recognition and catalysis. While specific examples focusing solely on this building block are not extensively documented in peer-reviewed literature, the synthetic strategies are well-established. A general approach to macrocyclization using a bifunctional amine and alcohol is presented in the table below.

| Macrocyclization Strategy | Reactant A | Reactant B (Linker) | Resulting Macrocyclic Core |

| Diamide Formation | This compound | Dicarboxylic acid dichloride | A macrocycle containing two amide and two ester linkages |

| Diurethane Formation | This compound | Diisocyanate | A macrocycle containing two urethane (B1682113) and two ether linkages (if alcohol is also reacted) |

Design and Synthesis of Scaffolds and Frameworks Utilizing the this compound Moiety

Molecular scaffolds are core structures that can be systematically functionalized to create libraries of related compounds. The unique topology of this compound, with its defined stereochemistry and spatially distinct functional groups, makes it an attractive starting point for the design of novel scaffolds. The cyclohexene ring provides a semi-rigid framework, and the amine and alcohol groups serve as anchor points for the attachment of various chemical moieties.

The synthesis of such scaffolds typically involves the selective protection of one functional group while the other is modified. This allows for a stepwise and controlled elaboration of the molecule. For example, the amine could be acylated or alkylated, followed by deprotection and subsequent reaction of the alcohol. The double bond within the cyclohexene ring offers an additional site for functionalization, such as through epoxidation, dihydroxylation, or metathesis reactions, further expanding the diversity of the accessible scaffolds. These scaffolds can serve as platforms for the development of new therapeutic agents or functional materials.

Applications in Multicomponent Reactions for Library Generation

Multicomponent reactions (MCRs) are highly efficient synthetic methods where three or more reactants combine in a single operation to form a complex product. These reactions are particularly valuable for generating large and diverse libraries of compounds for high-throughput screening. The bifunctional nature of this compound makes it a suitable component for various MCRs.

The primary amine of this compound can readily participate in well-known MCRs such as the Ugi and Passerini reactions. In a Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. By employing this compound as the amine component, the resulting product incorporates the cyclohexenylmethanol moiety, with the hydroxyl group remaining available for subsequent modifications. This strategy allows for the rapid assembly of complex and diverse molecular structures from simple starting materials.

| Example of a Potential Ugi Reaction | Components |

| Amine | This compound |

| Aldehyde | Benzaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Potential Product | A complex α-acylamino amide containing the (hydroxymethyl)cyclohexenyl scaffold |

Use in Heterocyclic Synthesis and Annulation Reactions

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The functional groups present in this compound provide multiple opportunities for its use in the synthesis of novel heterocyclic systems via annulation reactions, where a new ring is fused onto the existing cyclohexene core.

The amine and the alkene functionalities are particularly useful for constructing fused or spirocyclic heterocyclic structures. For example, an intramolecular cyclization could be triggered after the amine is reacted with a suitable electrophile containing a second reactive site. Additionally, the alkene can participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a complex bicyclic system. While specific examples of annulation reactions with this particular building block are not widely reported, the reactivity patterns of its constituent functional groups suggest significant potential in this area.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Compounds Bearing the (6-Aminocyclohex-3-en-1-yl)methanol Scaffold for Biological Investigations

The unique stereochemistry and functional group presentation of the this compound scaffold make it an attractive starting point for the synthesis of complex biologically active molecules. Its cyclohexene (B86901) ring offers a semi-rigid conformation that can be exploited to orient substituents in specific three-dimensional arrangements, which is crucial for selective binding to protein targets. The primary amine and hydroxyl groups provide convenient handles for chemical modification and conjugation to other molecular fragments.

A notable application of this scaffold is in the development of degraders of the Ikaros family of zinc finger proteins. google.comepo.org Patent literature discloses the synthesis of molecules that incorporate the this compound moiety as a component of these targeted protein degraders. google.comepo.org The general design of such compounds involves the coupling of this scaffold to a ligand that binds to an E3 ubiquitin ligase, such as Cereblon. The resulting bifunctional molecule acts as a "molecular glue," bringing the Ikaros protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the Ikaros protein by the proteasome.

The synthesis of these complex molecules often involves multi-step sequences. The amine group of this compound can be acylated or alkylated to introduce a linker, which is then connected to the E3 ligase-binding moiety. The hydroxyl group can also be modified to fine-tune the physicochemical properties of the final compound, such as solubility and cell permeability. The stereochemistry of the scaffold is a critical consideration in the synthetic design, as the biological activity of the final degrader is often dependent on the precise spatial arrangement of the functional groups.

Structure-Activity Relationship (SAR) Studies of this compound Derived Analogues

Once a lead compound incorporating the this compound scaffold is identified, extensive structure-activity relationship (SAR) studies are conducted to optimize its biological activity and drug-like properties. These studies systematically explore how modifications to different parts of the molecule affect its potency, selectivity, and pharmacokinetic profile.

For analogues derived from this compound, SAR studies would typically investigate the following:

Modifications of the Amine Group: The nature of the substituent attached to the amine is critical for the molecule's interaction with the target protein and the E3 ligase. Varying the length and composition of the linker connecting the scaffold to the E3 ligase-binding moiety can significantly impact the efficiency of ternary complex formation and subsequent protein degradation.

Stereochemistry: The relative and absolute stereochemistry of the amine and hydroxyl groups on the cyclohexene ring is a key determinant of biological activity. The synthesis and evaluation of different stereoisomers are crucial to identify the optimal configuration for target engagement.

The data from these SAR studies are typically compiled into tables to visualize the trends and guide the design of next-generation compounds with improved properties.

Advanced Analytical and Spectroscopic Characterization of 6 Aminocyclohex 3 En 1 Yl Methanol

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of (6-Aminocyclohex-3-en-1-yl)methanol. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of less than 5 ppm, HRMS allows for the determination of the exact molecular formula (C₇H₁₃NO).

In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and the hydroxymethyl radical (•CH₂OH). The cleavage of the cyclohexene (B86901) ring can also lead to a variety of fragment ions. The study of ketamine analogues, which also contain a cyclohexanone (B45756) ring, has shown that α-cleavage is a common fragmentation pathway. mdpi.com

Expected Fragmentation Pattern:

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 128.1070 |

| [M]⁺• | Molecular ion | 127.0997 |

| [M-NH₃]⁺• | Loss of ammonia | 110.0942 |

| [M-H₂O]⁺• | Loss of water | 109.0942 |

| [M-CH₂OH]⁺ | Loss of hydroxymethyl radical | 96.0813 |

| [M-C₂H₄]⁺• | Retro-Diels-Alder reaction | 99.0680 |

This data is predicted based on the chemical structure and common fragmentation pathways for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural and stereochemical assignment of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the relative stereochemistry of the substituents on the cyclohexene ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexene ring, the aminomethyl group, and the amine and hydroxyl groups. The chemical shifts and coupling constants of the ring protons are particularly informative for determining the conformation of the cyclohexene ring and the relative orientation of the amino and hydroxymethyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the olefinic carbons (C3 and C4) will be in the downfield region, while the carbons bearing the amino and hydroxymethyl groups (C1 and C6) will also be deshielded. Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov

Predicted ¹H and ¹³C NMR Data:

¹H NMR

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 | 3.5 - 3.8 | m |

| H2 | 1.8 - 2.2 | m |

| H3, H4 | 5.5 - 5.8 | m |

| H5 | 1.8 - 2.2 | m |

| H6 | 3.0 - 3.3 | m |

| -CH₂OH | 3.4 - 3.7 | d |

| -NH₂ | 1.5 - 2.5 | br s |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 65 - 70 |

| C2 | 30 - 35 |

| C3 | 125 - 130 |

| C4 | 125 - 130 |

| C5 | 30 - 35 |

| C6 | 50 - 55 |

This data is predicted and may vary depending on the solvent and stereoisomer.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. akjournals.com The combination of both techniques is often complementary, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The key functional groups in the molecule—the amine (N-H), hydroxyl (O-H), alkene (C=C), and C-O bonds—will give rise to characteristic absorption bands in the vibrational spectra. The position, intensity, and shape of these bands can also provide insights into hydrogen bonding and the conformational state of the molecule.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H stretch | Primary amine | 3300 - 3500 | Medium | Weak |

| O-H stretch | Alcohol | 3200 - 3600 (broad) | Strong | Weak |

| C-H stretch (alkene) | =C-H | 3010 - 3100 | Medium | Medium |

| C-H stretch (alkane) | C-H | 2850 - 2960 | Strong | Strong |

| N-H bend | Primary amine | 1590 - 1650 | Medium | Weak |

| C=C stretch | Alkene | 1640 - 1680 | Medium-Weak | Strong |

| C-O stretch | Primary alcohol | 1000 - 1075 | Strong | Weak |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique can provide precise information on bond lengths, bond angles, and torsion angles, as well as the absolute configuration of the chiral centers (C1 and C6). For biomimetic drug development, X-ray diffraction is a crucial tool for characterizing compounds. mdpi.com

A successful crystallographic analysis would reveal the conformation of the cyclohexene ring (e.g., half-chair, boat) and the relative orientation of the amino and hydroxymethyl substituents. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the solid-state structure.

Crystallographic Data (Hypothetical):

| Parameter | Description |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, P2₁2₁2₁ |

| Unit cell dimensions | a, b, c (Å), α, β, γ (°) |

| Z (molecules per unit cell) | Integer value |

| Calculated density | g/cm³ |

| R-factor | Measure of agreement between calculated and observed structure factors |

This table represents the type of data that would be obtained from an X-ray crystallographic study.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the assessment of the purity of this compound and for the isolation of specific stereoisomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-suited for these purposes.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing the volatility and thermal stability of the compound, as well as for identifying and quantifying impurities. morressier.com Due to the polar nature of the amino and hydroxyl groups, derivatization may be necessary to improve the chromatographic peak shape and resolution.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC is commonly used for purity assessment, while chiral HPLC, using a chiral stationary phase, is indispensable for the separation and quantification of the different enantiomers and diastereomers of this compound. The development of HPLC methods for the enantioseparation of amino alcohols is a well-established field. nih.govoup.com

Summary of Chromatographic Methods:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application |

| GC-MS | e.g., DB-5ms | Helium | Purity assessment, identification of volatile impurities |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with additives | Purity assessment, quantification |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | Separation and quantification of stereoisomers |

Computational Chemistry and Theoretical Investigations of 6 Aminocyclohex 3 En 1 Yl Methanol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

For (6-Aminocyclohex-3-en-1-yl)methanol, DFT calculations using a functional like B3LYP or M06-L with a basis set such as 6-311G(d,p) would be employed to optimize the molecular geometry and calculate key electronic descriptors. nih.gov The primary outputs of such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

From these orbital energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

In this compound, the HOMO is expected to be localized on the electron-rich regions, namely the nitrogen atom of the amino group and the π-system of the cyclohexene (B86901) ring. The LUMO would likely be distributed across the σ*-antibonding orbitals. A Molecular Electrostatic Potential (MEP) map would visually represent this, with red (negative potential) highlighting nucleophilic sites (like the nitrogen and oxygen atoms) and blue (positive potential) indicating electrophilic sites (like the hydrogen atoms of the amine and hydroxyl groups).

Table 8.1: Exemplary Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p)) This table is illustrative, based on typical values for similar organic molecules, as specific published data for this compound is unavailable.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | 0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Chemical reactivity and stability nih.gov |

| Chemical Potential (μ) | -2.85 eV | Electron escaping tendency researchgate.net |

| Hardness (η) | 3.35 eV | Resistance to charge transfer researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com This technique is ideal for exploring the conformational landscape of flexible molecules like this compound and its interactions with its environment (e.g., solvent or biological macromolecules).

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent like water, one can analyze the formation and dynamics of hydrogen bonds between the molecule's amino and hydroxyl groups and the surrounding water molecules. mdpi.com This provides insight into its solubility and how it is stabilized in an aqueous environment. The simulation can also reveal key intramolecular hydrogen bonding possibilities between the amino and hydroxyl groups, which would stabilize certain conformations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is essential for structure elucidation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a functional like B3LYP, is the standard for calculating nuclear shielding tensors. nih.govnyu.edu These calculated shieldings are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. acs.org For this compound, this would involve first performing a conformational search to identify the lowest energy conformers, as the predicted shifts are an average over the populated conformations. Such calculations can help assign specific peaks in an experimental spectrum to specific atoms in the molecule, which is particularly useful for a molecule with multiple chiral centers and complex splitting patterns. d-nb.info

Table 8.2: Hypothetical Predicted ¹³C NMR Chemical Shifts for cis-(6-Aminocyclohex-3-en-1-yl)methanol These values are illustrative, based on DFT/GIAO calculations for similar functionalized cyclohexenes, as specific published data is unavailable.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH(CH₂OH)-) | ~65 ppm |

| C2 (-CH=) | ~128 ppm |

| C3 (-CH=) | ~126 ppm |

| C4 (-CH₂-) | ~30 ppm |

| C5 (-CH₂-) | ~28 ppm |

| C6 (-CH(NH₂)-) | ~55 ppm |

Vibrational Frequencies: The same quantum chemical calculations used for geometry optimization also yield vibrational frequencies corresponding to infrared (IR) spectra. These calculated frequencies help in assigning experimental IR bands to specific molecular motions, such as O-H and N-H stretches, C=C stretch of the alkene, and C-N/C-O stretches.

Computational Studies of Reaction Pathways, Energy Barriers, and Transition States

Theoretical chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. arxiv.org For this compound, computational studies could explore various potential transformations, such as N-acylation, O-alkylation, or reactions involving the double bond.

In Silico Design and Docking Studies of this compound Derived Ligands

The structural features of this compound—a chiral scaffold with hydrogen bond donors and acceptors—make it an interesting starting point for designing ligands for biological targets. In silico methods, particularly molecular docking, are used to predict how a small molecule (ligand) binds to a protein's active site. springernature.com

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. nih.gov Then, using software like AutoDock Vina or Glide, a library of ligands derived from the core scaffold of this compound can be virtually screened. jbcpm.comnih.govucl.ac.uk The program samples numerous positions and orientations (poses) of the ligand within the binding site and scores them based on binding affinity, usually expressed in kcal/mol. semanticscholar.org

The results would identify which derivatives have the most favorable binding energies and highlight the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. umpr.ac.id For instance, the amino group could act as a hydrogen bond donor, the hydroxyl group as both a donor and acceptor, and the cyclohexene ring could engage in hydrophobic interactions. These studies can guide the synthesis of new, more potent derivatives for applications in drug discovery.

Table 8.3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Paradigms in 6 Aminocyclohex 3 En 1 Yl Methanol Research

Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

Future research will increasingly prioritize the development of environmentally benign and efficient methods for synthesizing and modifying (6-Aminocyclohex-3-en-1-yl)methanol. The focus is shifting away from traditional multi-step syntheses that often rely on harsh reagents and generate significant waste.

Key green chemistry strategies under exploration include:

Biocatalysis: The use of enzymes, such as lipases for regioselective acylation or transaminases for the introduction of the amino group, offers a promising route. Biocatalytic methods proceed under mild conditions (neutral pH, room temperature) and can provide high stereoselectivity, reducing the need for complex protecting group strategies and chiral separations.

Renewable Feedstocks: Investigating pathways to synthesize the cyclohexene (B86901) core from bio-based starting materials instead of petroleum-derived precursors is a major goal. This could involve the transformation of biomass-derived furans or other platform chemicals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Catalytic reactions, such as direct amination or hydroxymethylation of a common precursor, are preferred over stoichiometric reactions.

Safer Solvents: The replacement of hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) is a critical aspect of sustainable process development.

| Parameter | Conventional Approaches | Emerging Green Approaches |

|---|---|---|

| Starting Materials | Petroleum-based | Renewable, biomass-derived |

| Catalysis | Stoichiometric reagents, heavy metals | Biocatalysts (enzymes), organocatalysts, earth-abundant metal catalysts |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, supercritical fluids, bio-solvents |

| Stereocontrol | Chiral auxiliaries, resolution of racemates | Asymmetric catalysis, enzymatic resolution |

| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, focus on recyclability |

Integration of this compound into Novel Material Science Applications

The unique structure of this compound makes it an ideal monomer for creating advanced polymers and materials with tailored properties. bldpharm.com Its amine and alcohol functionalities allow it to be readily incorporated into various polymer backbones, while the cyclohexene ring offers a site for post-polymerization modification.

Future research in material science will likely focus on:

High-Performance Polymers: The rigid cyclohexene ring can impart thermal stability and mechanical strength to polymers. Its use as a monomer or curing agent in epoxy resins, polyamides, and polyurethanes is an active area of investigation. The resulting materials could find applications in aerospace, automotive, and electronics industries.

Functional Materials: The double bond within the cyclohexene ring can be exploited for cross-linking or for the attachment of functional moieties after polymerization. This could lead to the development of "smart" materials that respond to stimuli, self-healing polymers, or materials with specific optical or electronic properties.

Biomaterials: Derivatization of the amine or alcohol groups could be used to attach biocompatible polymers like polyethylene (B3416737) glycol (PEG) or bioactive molecules, creating scaffolds for tissue engineering or drug delivery systems.

Development of New Catalytic Systems for Efficient this compound Transformations

Catalysis is central to unlocking the full synthetic potential of this compound in an efficient and selective manner. While some catalytic methods exist for related cyclohexenes, future work will aim to develop systems specifically tailored for this trifunctional molecule.

Emerging catalytic paradigms include:

Chemo- and Regioselective Catalysis: Developing catalysts that can selectively target one of the three functional sites (amine, alcohol, or alkene) is a primary challenge. For instance, new catalysts are needed for the selective hydrogenation of the double bond without affecting other groups, or for the selective oxidation of the alcohol.

Asymmetric Catalysis: For applications where stereochemistry is critical (e.g., pharmaceuticals), the development of catalysts for the asymmetric transformation of the prochiral double bond is essential. This includes asymmetric dihydroxylation, epoxidation, or hydrogenation, building on work done with similar cyclic systems. mdpi.comacs.org

Tandem and Cascade Catalysis: Designing catalytic systems that can orchestrate multiple transformations in a single pot represents a highly efficient strategy. nih.govresearchgate.net For example, a catalyst could initiate a ring-opening of a precursor followed by an intramolecular amination and reduction to stereoselectively form the target molecule.

| Functional Group | Transformation | Catalytic System | Potential Outcome |

|---|---|---|---|

| Alkene | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Stereodefined aminocyclohexanols |

| Alkene | Epoxidation/Dihydroxylation | Sharpless or Jacobsen catalysts | Polyhydroxylated amino alcohols |

| Alcohol | Selective Oxidation | TEMPO-based catalysts | Amino-alkene aldehydes or acids |

| Amine/Alcohol | Polymerization | Organocatalysts, Lewis acids | Polyamides, Polyesters, Epoxy Resins |

Exploration of Undiscovered Bioactive Potential and Modes of Action

The cyclohexene scaffold is a common feature in many natural products and biologically active compounds. nih.govazjm.org Derivatives of cyclohexene have shown promise as antiviral and anti-inflammatory agents. nih.govnih.gov This suggests that this compound is a valuable starting point for the discovery of new therapeutics.

Future research in this domain will involve:

Library Synthesis and Screening: Using combinatorial chemistry approaches to create large libraries of derivatives by modifying the amine, alcohol, and alkene functionalities. These libraries can then be subjected to high-throughput screening against a wide range of biological targets, including viruses, bacteria, and cancer cell lines. azjm.orgnih.govnih.gov

Nucleoside Analogues: The structure is well-suited for the synthesis of carbocyclic nucleoside analogues, where the cyclohexene ring mimics the ribose sugar of natural nucleosides. nih.gov Such compounds are a well-established class of antiviral agents, and new derivatives could be potent inhibitors of viral polymerases or other key enzymes.

Structure-Activity Relationship (SAR) Studies: Once initial "hits" are identified from screening, detailed SAR studies will be conducted to understand how specific structural features contribute to biological activity. nih.gov This knowledge will guide the rational design of second-generation compounds with improved potency and selectivity. For instance, studies on related aminocyclohexene structures have identified them as potential inhibitors of chemokine receptors like CXCR2, suggesting a pathway for developing anti-inflammatory drugs. umich.edu

Advancements in Methodological Approaches for Stereochemical Control and Characterization

The biological activity and material properties of this compound derivatives are critically dependent on their stereochemistry. Therefore, precise control over the arrangement of substituents in three-dimensional space is paramount.

Future advancements will focus on:

Stereoselective Synthesis: Developing highly diastereoselective and enantioselective synthetic routes will continue to be a major focus. This involves the use of chiral organocatalysts, transition-metal catalysts with chiral ligands, and enzyme-catalyzed reactions to set the multiple stereocenters in a predictable manner. nih.govrsc.orgnih.gov Organocatalytic cascade reactions, for example, have proven effective in constructing highly substituted cyclohexane (B81311) rings with excellent stereocontrol. nih.gov

Advanced Spectroscopic Characterization: As molecules become more complex, unambiguous determination of their stereochemistry is crucial. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are vital for determining relative stereochemistry in rigid cyclic systems. ipb.ptwordpress.com

Computational and Database Approaches: The use of computational chemistry to predict stable conformations and NMR chemical shifts is becoming an indispensable tool. Furthermore, the development of universal NMR databases could allow for the rapid determination of stereochemistry by comparing experimental data with a library of known compounds, a concept already being explored for acyclic and other systems. scholarsportal.infonih.gov

Q & A

Q. What are the optimal synthetic routes for (6-Aminocyclohex-3-en-1-yl)methanol, and how can yield and purity be maximized?

- Methodological Answer : The compound is typically synthesized via reductive amination or reduction of imine intermediates. For example, DIBAL-H (diisobutylaluminum hydride) at low temperatures (-70°C) has been used to reduce ester groups in structurally similar aminocyclohexenyl methanol derivatives, achieving near-quantitative yields . Key steps include:

- Temperature control : Maintaining sub-zero temperatures prevents side reactions.

- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 3:5 ratio) effectively isolates the product .

- Validation : NMR and mass spectrometry confirm structural integrity and purity .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Amino group : Broad singlet at δ 1.31 ppm (tert-butyl analogs) .

- Methanol -OH : Peak near δ 5.11 ppm, exchangeable with D₂O .

- Cyclohexene protons : Multiples between δ 6.9–7.5 ppm .

- IR : Stretching vibrations for -NH₂ (~3350 cm⁻¹) and -OH (~3200 cm⁻¹) confirm functional groups .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C for similar compounds, suggesting storage at ≤4°C .

- pH sensitivity : The amino group protonates under acidic conditions (pH < 4), altering solubility. Buffered solutions (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., docking studies) predict the biological activity of this compound?

- Methodological Answer :

- Target selection : Prioritize receptors with hydrophobic binding pockets (e.g., GPCRs or enzymes like monoamine oxidases) due to the compound’s cyclohexene ring .

- Software : Use AutoDock Vina or Schrödinger Suite. Parameters:

- Grid box : Center on catalytic sites (e.g., MAO-B: PDB 2V5Z).

- Scoring : Analyze binding energies (< -7 kcal/mol suggests strong interaction) .

- Validation : Compare with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer :

- Solvent effects : Deuterated DMSO vs. CDCl₃ can shift NH/OH peaks significantly. For example, NH signals in DMSO-d₆ appear downfield (δ 10.2 ppm) .

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational changes (e.g., ring-flipping in cyclohexene) causing signal splitting .

- Cross-validation : Pair with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. What role does stereochemistry play in the reactivity of this compound enantiomers?

- Methodological Answer :

- Synthesis : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers.

- Activity assays : Test enantiomers against targets like aminopeptidases; (1S,6R) configurations often show higher affinity due to spatial alignment with active sites .

- Mechanistic studies : Kinetic resolution experiments (e.g., using lipases) quantify enantioselective reactivity .

Q. How can degradation pathways of this compound be characterized under oxidative conditions?

- Methodological Answer :

- Forced degradation : Expose to H₂O₂ (3% v/v) at 40°C for 48 hours.

- Analysis : LC-MS identifies major degradation products (e.g., cyclohexene ring oxidation to epoxides or ketones) .

- Kinetics : Monitor via UV-Vis at λ = 254 nm; pseudo-first-order kinetics typically apply .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

- Source evaluation : Compare assay conditions (e.g., cell lines, incubation times). For instance, cytotoxicity in fibroblasts (IC₅₀ > 864.5 mmol/L) vs. hepatocytes (IC₅₀ = 1390 mg/L) may reflect tissue-specific uptake .

- Meta-analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent (DMSO vs. methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.